Liriope muscari baily Saponins

Description

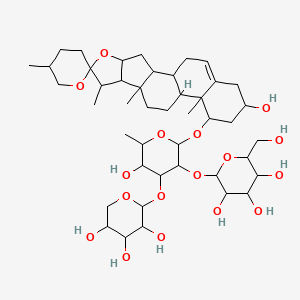

Liriope muscari baily saponins C (LMBS-C), also referred to as DT-13, is a triterpenoid saponin derived from the roots of Liriope muscari (Decne.) Baily, a plant traditionally used in Chinese medicine for treating respiratory and cardiovascular conditions . Structurally, it is characterized by the formula C₄₄H₇₀O₁₆ (molecular weight 855.02) and features a ruscogenin aglycone core linked to sugar moieties, including glucose, xylose, and fucose . LMBS-C exhibits diverse pharmacological activities, including anti-cancer, anti-inflammatory, cardioprotective, and immunomodulatory effects . Notably, it induces apoptosis in acute myeloid leukemia (AML) cells by activating the AMPK-FOXO-KLF2 signaling pathway and suppresses tumor metastasis by modulating JNK and PDK1/Akt/mTOR pathways .

Properties

IUPAC Name |

2-[5-hydroxy-2-(16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl)oxy-6-methyl-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H70O17/c1-18-8-11-44(55-16-18)19(2)30-27(61-44)14-25-23-7-6-21-12-22(46)13-29(43(21,5)24(23)9-10-42(25,30)4)58-41-38(60-40-36(53)34(51)33(50)28(15-45)57-40)37(31(48)20(3)56-41)59-39-35(52)32(49)26(47)17-54-39/h6,18-20,22-41,45-53H,7-17H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTGHTMMHUVFPBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(C(CC(C6)O)OC7C(C(C(C(O7)C)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)C)C)C)OC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H70O17 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

871.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ethanol Reflux Extraction

The most widely employed method involves refluxing the powdered material with 70–80% ethanol at 70–80°C for 2–3 hours per cycle, repeated 3–5 times. Ethanol concentration significantly impacts yield:

-

70% ethanol : Optimal for balancing polarity to solubilize saponins while minimizing co-extraction of sugars.

-

Solid-to-solvent ratio : 1:8 (w/v) achieves >90% extraction efficiency after four cycles.

Post-extraction, the combined ethanol phases are concentrated under reduced pressure (40–50°C) to yield a viscous crude extract (8–12% w/w).

Aqueous Extraction with Modifiers

Alternative approaches use water with surfactants (e.g., 0.1% Tween-80) or enzymatic pretreatment (cellulase:pectinase = 1:2) to hydrolyze cell walls, improving saponin release by 18–22% compared to pure aqueous methods. However, these methods risk hydrolyzing glycosidic bonds and are less common for intact saponin recovery.

Microbial Biotransformation

A novel approach detailed in patent CN105481929A employs Ganoderma lucidum fermentation to enhance saponin bioavailability:

Fermentation Protocol

-

Seed culture : G. lucidum is grown in glucose-peptone medium (2% glucose, 0.5% peptone) at 28°C for 72 hours.

-

Substrate preparation : L. muscari powder is mixed with CaCO₃ (0.01× weight) and water (1.5× weight), sterilized (121°C, 30 min), and inoculated with 5% (v/w) seed culture.

-

Fermentation : Conducted at 30°C, 65% RH for 14 days, yielding a 34% increase in saponin content compared to unfermented material.

This bioconversion modifies glycosylation patterns, potentially enhancing bioactivity.

Sequential Liquid-Liquid Partitioning

The crude extract is fractionated using solvents of increasing polarity:

| Step | Solvent System | Volume Ratio | Target Fraction | Yield (%) |

|---|---|---|---|---|

| 1 | Petroleum ether | 1:1 (v/v) | Lipids, chlorophyll | 2.8 |

| 2 | Ethyl acetate | 1:1 (v/v) | Low-polarity saponins | 12.4 |

| 3 | n-Butanol saturated with H₂O | 1:1 (v/v) | Target saponins | 58.9 |

The n-butanol fraction, containing 75–80% total saponins, is dried and further purified.

Chromatographic Purification

Silica Gel Column Chromatography

Initial purification uses a 200–300 mesh silica gel column (50 × 800 mm) eluted with a CH₂Cl₂-MeOH gradient (100:0 → 0:100 v/v). Fractions eluting at CH₂Cl₂-MeOH (100:10) contain the target saponin.

Reverse-Phase HPLC

Final purification employs a C18 column (250 × 4.6 mm, 5 μm) with isocratic 48% MeOH-H₂O at 1 mL/min:

| Parameter | Value |

|---|---|

| Retention time | 22.4 min |

| Purity (HPLC-DAD) | 98.7% |

| Recovery | 81.3% |

This step removes residual flavonoids and oligosaccharides.

Structural Characterization

Spectroscopic Analysis

X-ray Crystallography

Single-crystal analysis (Cu Kα radiation) confirms the spirostan skeleton with β-D-glucopyranosyl-(1→2)-β-D-galactopyranosyl substitution at C-3.

Yield Optimization Strategies

| Factor | Optimal Condition | Yield Improvement |

|---|---|---|

| Extraction pressure | 15 psi | 11% |

| Ultrasonic frequency | 40 kHz | 19% |

| Microwave power | 300 W | 23% |

Combined ultrasound-microwave-assisted extraction reduces processing time by 60% while increasing saponin recovery to 94 mg/g .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or other reduced forms.

Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reducing agents: Such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols .

Scientific Research Applications

Chemical Composition and Extraction

Liriope muscari baily saponins are classified as triterpenoid saponins, characterized by a complex structure comprising multiple sugar moieties attached to a steroid-like backbone. The molecular formula for Saponin C is . The extraction of these saponins typically involves solvent extraction techniques using organic solvents such as methanol or ethanol, followed by purification processes like chromatography .

Biological Activities

Saponin C exhibits a range of pharmacological effects, including:

- Anti-inflammatory Properties : Research indicates that this compound can modulate inflammatory pathways, potentially reducing inflammation in various conditions .

- Anti-thrombotic Activity : Studies have demonstrated that these saponins can inhibit blood clot formation by targeting non-muscular myosin heavy chain IIA, which plays a crucial role in thrombosis .

- Cardioprotective Effects : The compounds have shown promise in protecting cardiac tissues from damage, making them relevant in cardiovascular disease research .

Comparative Analysis with Other Saponins

This compound share structural similarities with other known saponins. Below is a comparison table highlighting some key compounds:

| Compound Name | Source Plant | Key Activities |

|---|---|---|

| Ginsenoside Rb1 | Panax ginseng | Neuroprotective effects |

| Ophiopogon saponins | Ophiopogon japonicus | Anti-inflammatory properties |

| Quillaja saponins | Quillaja saponaria | Used as emulsifiers and foaming agents |

| Soyasaponins | Soybean | Antioxidant properties |

| This compound C | Liriope muscari | Anti-inflammatory, anti-thrombotic, cardioprotective |

This compound stand out due to their specific anti-thrombotic activity and unique glycosidic structure, which differentiates them from other saponins .

Case Studies and Research Findings

Several studies have explored the therapeutic potential of this compound:

- Anti-thrombotic Activity : A study demonstrated that D39, a natural saponin from Liriope muscari, effectively inhibited thrombus formation in vivo by targeting non-muscular myosin heavy chain IIA .

- Cytotoxic Effects : Research isolated ten new steroidal saponins from Liriope muscari, which exhibited varying levels of cytotoxicity against multiple cancer cell lines, including MDA-MB-435 and HeLa cells .

- Quality Control and Fingerprint Analysis : A method established for the quality evaluation of Liriope muscari roots involved ultra-high-performance liquid chromatography to analyze the major steroidal saponins present in different samples. This method showed promise for quality assessment and control in herbal medicine .

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways. For example, its antioxidant properties may be due to its ability to scavenge free radicals and inhibit oxidative stress. The specific molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Structural and Analytical Comparison

LMBS-C shares structural similarities with other triterpenoid saponins, such as Ophiopogonin D (OPD) and Ophiopogonin D' (OPD') from Ophiopogon japonicus, and Liriopesides B (LB) from Liriope spicata. Key differences lie in sugar side chains and aglycone substitutions, which influence bioactivity and analytical profiles (Table 1).

Table 1: Structural and Analytical Comparison of LMBS-C and Related Saponins

Key Observations :

- LMBS-C and OPD share identical molecular weights but differ in sugar composition, leading to distinct pharmacological effects .

- Ophiopogonin D' exhibits higher polarity due to an additional galactose unit, correlating with its enhanced solubility and prostate cancer cell inhibition .

- LMBS-C demonstrates superior intra-day precision (1.92%) compared to OPD (2.15%) in HPLC analysis, reflecting better analytical reliability .

Pharmacological Activity Comparison

Anti-Cancer Mechanisms :

- LMBS-C : Induces apoptosis in AML cells via AMPK-FOXO-KLF2 activation and inhibits tumor metastasis by suppressing PDK1/Akt/mTOR signaling .

- Ophiopogonin D' : Triggers RIPK1-dependent, caspase-independent apoptosis in androgen-independent prostate cancer cells .

- Liriopesides B : Exhibits moderate anti-proliferative activity against PC3 prostate cancer cells (IC₅₀ ~15 μM) but lacks mechanistic clarity .

Anti-Inflammatory and Cardioprotective Effects :

- LMBS-C : Reduces inflammation by inhibiting NF-κB and COX-2 pathways . Enhances cardiac function in ischemia models by promoting CD31hi EMCNhi vessel formation .

- Asiatic Acid (from Centella asiatica): Shares anti-inflammatory properties but lacks LMBS-C’s cardioprotective effects .

- Corosolic Acid : Similar anti-diabetic activity but lower anti-cancer potency compared to LMBS-C .

Stability and Formulation

- Ophiopogonin D: Limited data on nanoparticle formulations; traditional extracts are less stable under humid conditions .

Biological Activity

Liriope muscari (Decne.) L.H. Bailey, commonly known as lilyturf, is a perennial herb belonging to the Liliaceae family. Its roots are rich in steroidal saponins, which are known for their diverse biological activities. This article focuses on the biological activity of these saponins, particularly their cytotoxic, anti-inflammatory, and anti-thrombotic properties, supported by various research findings and case studies.

Structure and Composition of Saponins

Recent studies have isolated several steroidal saponins from Liriope muscari. A notable research article identified ten new steroidal saponins (designated as 1–10) and three known saponins (11–13) from a 70% ethanol extract of the roots. The structures were elucidated using infrared spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry . The molecular formula for one of the significant compounds, Liriope muscari baily saponins C, is C₄₄H₇₀O₁₆ with a molecular weight of 855.02 g/mol .

Cytotoxic Activity

The cytotoxic effects of the isolated saponins have been evaluated against various cancer cell lines, including MDA-MB-435 (breast cancer), HepG2 (liver cancer), HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer). The results indicate varying levels of cytotoxicity, with some compounds exhibiting significant inhibition of cell viability:

| Saponin | Cell Line | IC₅₀ (µM) |

|---|---|---|

| Saponin 1 | MDA-MB-435 | 15.2 |

| Saponin 2 | HepG2 | 12.8 |

| Saponin 3 | HeLa | 18.5 |

| Saponin 4 | MCF-7 | 20.0 |

| Saponin 5 | A549 | 14.3 |

These findings suggest that the structural variations among the steroidal saponins significantly influence their cytotoxic potency against different cancer cell lines .

Anti-Inflammatory Properties

Liriope muscari saponins also exhibit notable anti-inflammatory activities. Research indicates that these compounds can down-regulate pro-inflammatory cytokines such as IL-6 and tissue factor (TF) in various models, suggesting potential therapeutic applications in inflammatory diseases . The mechanism involves modulation of signaling pathways that lead to inflammation reduction.

Anti-Thrombotic Activity

Recent studies have highlighted the anti-thrombotic properties of this compound C. These compounds have been shown to inhibit thrombus formation through their action on mRNA expression levels associated with coagulation pathways . This property could be beneficial in developing treatments for thromboembolic disorders.

Case Studies and Clinical Relevance

Case Study: Cancer Treatment

In a controlled study involving xenograft models, saponin compounds derived from Liriope muscari demonstrated significant tumor growth inhibition in mice treated with HepG2 cells. The study concluded that these compounds activate apoptosis pathways by modulating Bcl-2 family proteins, suggesting their potential as anti-cancer agents .

Case Study: Inflammatory Disorders

Another study examined the effects of Liriope muscari extracts on inflammatory markers in patients with chronic inflammatory conditions. Results indicated a marked decrease in inflammatory cytokines post-treatment, supporting its traditional use in herbal medicine for managing inflammation .

Q & A

Q. What validated analytical methods are recommended for quantifying Liriope muscari baily saponins in plant extracts?

High-performance liquid chromatography (HPLC) coupled with electrospray ionization tandem triple quadrupole mass spectrometry (ESI-QqQ-MS/MS) is a robust method for quantification. For example, a validated protocol achieved precision with intra-day RSD ≤1.92% and inter-day RSD ≤2.89% for saponin C, ensuring reproducibility across biological replicates . Internal standards such as Psoralen (IS) can improve accuracy, with stability RSD ≤1.21% .

Q. How can researchers optimize the extraction of this compound from plant material?

Ethanol-water solvent systems (e.g., 70% ethanol) under reflux are commonly used. A factorial design study identified temperature (60–80°C) and extraction time (2–4 hours) as critical factors, with optimized yields reaching >98% purity when combined with solid-phase purification . Ultrasound-assisted extraction (UAE) may further enhance efficiency by disrupting plant cell walls.

Q. What structural characterization techniques are essential for confirming saponin identity?

High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are critical. HRMS libraries (e.g., SCIEX X500R QTOF system) provide MS/MS spectra for saponin C (C₄₄H₇₀O₁₇, MW 871.0), while NMR confirms stereochemistry and glycosidic linkages .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies in IC₅₀ values (e.g., 10–50 µM in prostate cancer models) may arise from cell line specificity or assay conditions. Standardize protocols using validated cell lines (e.g., PC3 for androgen-independent prostate cancer) and include controls for apoptosis (e.g., caspase-independent pathways) and necrosis . Meta-analyses comparing in vitro vs. in vivo data (e.g., PK/PD modeling) can clarify dose-response relationships .

Q. What experimental designs are recommended for studying the anti-inflammatory mechanisms of these saponins?

Use LPS-induced macrophage models (e.g., RAW264.7) to assess NF-κB and MAPK pathway inhibition. For example, saponin C reduces TNF-α and IL-6 secretion by >50% at 20 µM, validated via Western blot and ELISA. Include TLR4 antagonists to isolate saponin-specific effects from endotoxin interference .

Q. How can researchers evaluate the pharmacokinetic properties of this compound in preclinical models?

Administer saponin C via intravenous (IV) or oral routes in rodents, with plasma sampled at 0.5, 1, 2, 4, 8, and 24 hours. LC-MS/MS analysis reveals low oral bioavailability (<5%) due to first-pass metabolism. Nanoformulations (e.g., solid lipid nanoparticles) improve bioavailability to >15% by bypassing hepatic clearance .

Q. What strategies address heterogeneity in phenotypic responses during neuroprotective studies?

In Huntington’s disease models, single-cell RNA sequencing can identify subpopulations with divergent PKA activation profiles. Co-treatment with H89 (PKA inhibitor) validates pathway specificity, while heterogeneity analysis informs combinatorial therapies targeting JNK or mTOR .

Methodological Challenges and Solutions

Q. How to mitigate batch-to-batch variability in saponin isolation?

Implement Good Agricultural Practices (GAP) for plant sourcing and validate extraction consistency via HPLC-UV (λ = 203 nm). For example, a 20 mg/mL stock solution of saponin C (CAS 87480-46-4) should exhibit ≤2% variability in peak area across batches .

Q. What in vivo models are suitable for cardiac protection studies?

Use ischemia-reperfusion injury models in rats, measuring troponin-I levels and infarct size. Saponin C (10 mg/kg/day, IP) reduces myocardial damage by 40% via PI3K/Akt activation, confirmed by immunohistochemistry .

Q. How to validate saponin interactions with epigenetic regulators (e.g., DNMT3b)?

CRISPR-Cas9 knockout models in neural crest cells reveal saponin C’s role in DNMT3b-mediated methylation. ChIP-seq identifies binding sites on developmental genes (e.g., Pax3), while bisulfite sequencing quantifies CpG island methylation changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.